molecular formula C18H13N3OS B11368623 N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11368623
M. Wt: 319.4 g/mol
InChI Key: FXVCPAQGDMITGM-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyanophenyl and phenyl groups. One common method involves the reaction of 3-cyanobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex thiazole derivatives.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: While these compounds share the cyanophenyl group, N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring and the specific arrangement of its functional groups. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H13N3OS/c1-12-16(23-18(20-12)14-7-3-2-4-8-14)17(22)21-15-9-5-6-13(10-15)11-19/h2-10H,1H3,(H,21,22)

InChI Key

FXVCPAQGDMITGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

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